5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-2-1-3-10-4-8-9-6(5)10;/h4-5H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZQUAPNHWBNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization Route
This method involves the reaction of halogenated pyridine or pyrazine precursors with hydrazine hydrate, followed by cyclization to form the triazolopyridine ring system.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 2-chloropyrazine with hydrazine hydrate in ethanol | Heat to 58-61 °C, 15 hours, pH adjusted to 6 post-reaction | Formation of hydrazinyl intermediate with ~93% purity |
| 2 | Cyclization with trifluoroacetic anhydride and methylsulfonic acid in chlorobenzene | Initial cooling to 0-5 °C, then reflux at 110 °C for 42 hours | Formation of triazolopyrazine intermediate with ~99% purity |
| 3 | Catalytic hydrogenation over Pd/C in ethanol under nitrogen atmosphere | High-pressure hydrogenation, followed by acidification with HCl in ethanol | Formation of the hydrochloride salt of the target compound |
This method is advantageous for industrial production due to the availability of raw materials, relatively simple reaction steps, and minimized byproduct formation.
Alkylation and Coupling Approach
An alternative method involves convergent synthesis starting from three key intermediates:
| Intermediate | Description |
|---|---|
| 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) | Pyridine derivative with methoxyethoxy substituent |
| 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) | Hydrazinyl-pyridine derivative |
| S-propionic acid or ester | Alkylating agent |
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | SN2 alkylation of NAPH with S-propionic acid/ester | Standard alkylation conditions | (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid/ester (NAPA) |
| 2 | Coupling of NAPA with PYRH | Coupling reagents under controlled temperature | (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide (HYDZ) |
| 3 | Dehydration of HYDZ | Dehydration under heating | Target triazolopyridine compound (Compound A) |
The free base can be converted into its hydrochloride salt or monohydrate form by crystallization.
Reaction Conditions and Optimization
| Parameter | Hydrazine-Mediated Route | Alkylation and Coupling Route |
|---|---|---|
| Solvent | Ethanol, chlorobenzene | Various organic solvents (methoxyethoxy substituted solvents) |
| Temperature | 0-110 °C (stepwise) | Controlled heating for alkylation and dehydration |
| pH Control | Adjusted to 6 after hydrazine reaction; pH 12 for extraction | Controlled during coupling and salt formation |
| Purification | Filtration, washing with MTBE, silica gel chromatography | Crystallization as salt or monohydrate |
| Yield Purity | Up to 99.1% HPLC purity after purification | High purity via controlled coupling and dehydration |
Research Findings and Industrial Considerations
- The hydrazine-mediated synthesis is noted for its straightforward raw materials and scalability, making it suitable for industrial manufacture with minimal side products and manageable purification steps.
- The alkylation and coupling method allows for stereochemical control (R-enantiomer) and can be tailored for specific substituents, offering versatility for pharmaceutical development.
- Both methods emphasize the importance of pH control and temperature regulation to optimize yield and purity.
- The hydrochloride salt form enhances the compound’s stability and facilitates isolation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Hydrazine-Mediated Cyclization | 2-chloropyrazine, hydrazine hydrate, trifluoroacetic anhydride, methylsulfonic acid | Hydrazine substitution → Cyclization → Hydrogenation → Salt formation | Simple raw materials, scalable, high purity | Long reaction times, requires careful pH and temperature control |
| Alkylation and Coupling | NAPH, PYRH, S-propionic acid/ester | Alkylation → Coupling → Dehydration → Salt crystallization | Stereoselective, versatile, allows functional group variation | Multi-step, requires coupling reagents, precise control |
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridine have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that these derivatives inhibited cell proliferation and induced apoptosis in human cancer cells through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of triazolo-pyridine derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown improved cognitive function and reduced neuronal damage when treated with these compounds.
Agricultural Applications
Pesticidal Activity
The triazolo-pyridine scaffold has been explored for its pesticidal properties. Compounds derived from this compound have been tested as herbicides and insecticides. Field trials demonstrated effective control of specific pests while exhibiting low toxicity to non-target organisms.
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers exhibit potential applications in coatings and composite materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Agricultural | Pesticidal Activity | Effective control of pests with low toxicity |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal focused on the synthesis of novel triazolo-pyridine derivatives. The researchers evaluated their anticancer activity against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with IC50 values lower than standard chemotherapeutics.
Case Study 2: Neuroprotection
In another investigation conducted on animal models of Alzheimer's disease, treatment with triazolo-pyridine derivatives resulted in improved memory function and reduced amyloid-beta plaque formation compared to untreated controls.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Differences :
- Pyridine vs. Pyrazine : Pyrazine analogs (e.g., ) exhibit higher polarity and altered hydrogen-bonding capacity due to the additional nitrogen atom, impacting pharmacokinetic profiles .
- Triazole vs. Imidazole : Imidazole-containing analogs () may show divergent biological activity due to differences in aromaticity and basicity .
Substituent Modifications
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C7H9ClN4
- Molecular Weight : 188.63 g/mol
Antimicrobial Activity
Research indicates that triazolopyridine derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to triazolopyridines effectively inhibited the growth of Cryptosporidium species, which are responsible for cryptosporidiosis. The EC50 values for related compounds were reported to be around 0.2 μM against C. hominis .
Antiviral Activity
Recent investigations have explored the antiviral potential of triazolopyridine derivatives against various viruses:
- A computational study highlighted that certain triazolopyridines showed promising activity against the main protease of SARS-CoV-2 . These findings suggest potential applications in treating COVID-19.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- In a study focusing on DNA-PKcs (a key enzyme in DNA repair), triazolopyridine derivatives demonstrated selectivity and potency in inhibiting this enzyme pathway . Such inhibition could have implications in cancer therapy by enhancing the efficacy of radiation treatment.
Table 1: Summary of Biological Activities
| Activity Type | Target | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Cryptosporidium hominis | ~0.2 μM | |
| Antiviral | SARS-CoV-2 main protease | Not specified | |
| Enzyme Inhibition | DNA-PKcs | pIC50 = 7.7 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to enzyme active sites.
- Disruption of Pathogen Metabolism : Its antimicrobial properties may arise from interference with critical metabolic pathways in pathogens.
Q & A
Q. How can impurity profiling align with ICH guidelines for preclinical studies?
- Methodological Answer : LC-MS/MS quantifies genotoxic impurities (e.g., alkyl chlorides) below 1 ppm. Reference standards (e.g., ofloxacin N-oxide hydrochloride ) calibrate detection limits. Safety protocols (e.g., Chemical Hygiene Plan ) ensure handling compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
